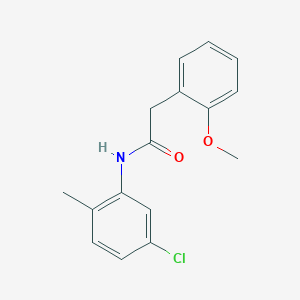![molecular formula C23H27FN2O2 B5521633 1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)
1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol is a useful research compound. Its molecular formula is C23H27FN2O2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.20565627 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Docking Studies
The compound's crystal structure and molecular interactions have been explored in scientific research. For instance, studies on similar pyridine derivatives have analyzed their crystal structure using X-ray diffraction, highlighting the conformation of the central piperidine ring and its interactions. Such research also includes density functional theory (DFT) calculations and molecular docking studies, particularly focusing on their potential as inhibitors for specific enzymes like Nicotinamidephosphoribosyltransferase (NAMPT) (Venkateshan et al., 2019).
Synthesis for Imaging Applications
Compounds with structural similarities have been synthesized for imaging purposes, like imaging dopamine D4 receptors. This involves electrophilic fluorination and a multi-step synthetic approach, showing the compound's potential in radiopharmaceutical applications (Eskola et al., 2002).
Development of Chiral Alcohols
The development of chiral tertiary alcohols using compounds with piperidine and pyrrolidine rings is a significant area of research. An efficient method involving nickel-catalyzed intramolecular reductive cyclization of N-alkynones has been developed, demonstrating the utility of these compounds in synthesizing chiral intermediates under mild conditions (Liu et al., 2018).
Chemosensor Development
Research has also been conducted on developing chemosensors using compounds with pyrrolidine structures. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry was found to be a selective chemosensor for Al(3+) ions based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Fluorophore Development
Compounds structurally related have been used in designing organic fluorophores. A heteroatom-containing organic fluorophore demonstrated aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, making it a potential candidate for fluorescent pH sensors in both solution and solid states (Yang et al., 2013).
Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were performed to understand their adsorption behaviors and inhibition efficiencies, indicating the utility of these compounds in material science applications (Kaya et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(2-fluorophenyl)phenyl]-[3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c24-21-11-4-3-9-19(21)18-8-1-2-10-20(18)22(27)26-15-7-12-23(28,17-26)16-25-13-5-6-14-25/h1-4,8-11,28H,5-7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJAIWLXUQXVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CCCN(C2)C(=O)C3=CC=CC=C3C4=CC=CC=C4F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5521558.png)
![2-[(4-methylpyridin-3-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5521562.png)
![3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5521569.png)
![methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)
![8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)

![1-{[2-(DIETHYLAMINO)ETHYL]AMINO}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B5521614.png)

![6-methoxy-N-[(4-methoxyphenyl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B5521627.png)
![1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5521638.png)
![N-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5521647.png)


